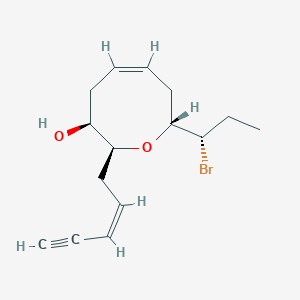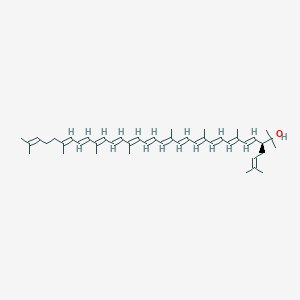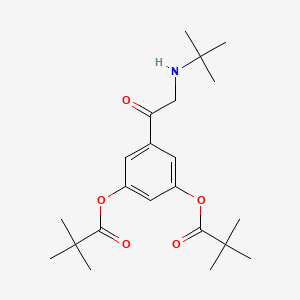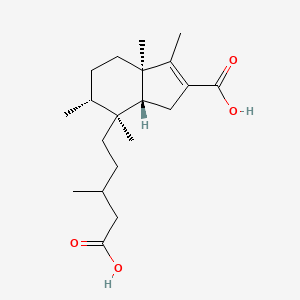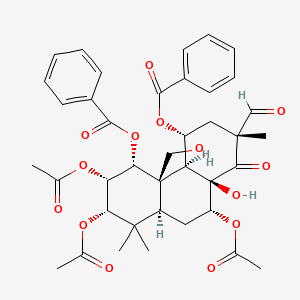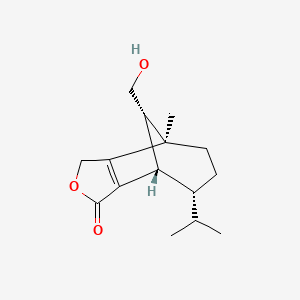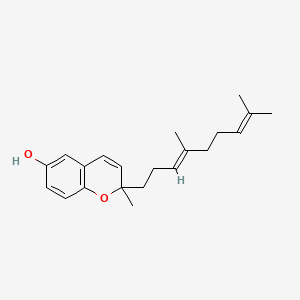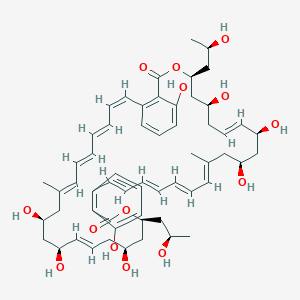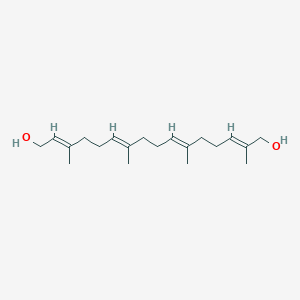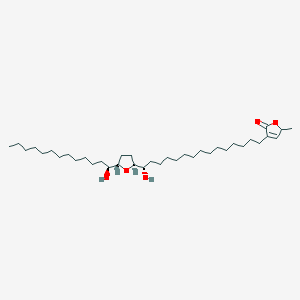
Reticulatacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reticulatacin is a natural product found in Annona reticulata with data available.
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Cytotoxic Activities
Reticulatacin, a bioactive monotetrahydrofuran acetogenin, has shown significant potential in scientific research, particularly in the field of cancer treatment. A study by Saad et al. (1991) identified this compound from Annona reticulata, demonstrating its bioactivity and potential cytotoxic activities against human tumor cell lines.
2. Pulmonary Fibrosis Treatment
Research has also explored the potential of this compound-related compounds in treating pulmonary fibrosis. The inhibitory effects of Citrus reticulata extracts, which may share some chemical similarities with this compound, have been studied for their potential in treating pulmonary fibrosis through various mechanisms. This is supported by the works of Zhou et al. (2009), Zhou et al. (2013), and Li et al. (2020).
3. Antidiabetic and Antioxidant Effects
The antidiabetic and antioxidant properties of Citrus reticulata, which may relate to this compound, have been studied extensively. For instance, Ali et al. (2020) focused on the antihyperglycemic, antihyperlipidemic, and antioxidant effects of Citrus reticulata fruit peel extract in diabetic rats.
4. Antihyperglycemic Properties
The research by Rout et al. (2016) on Annona reticulata leaf extract demonstrates significant antihyperglycemic effects, which could be linked to the presence of compounds like this compound.
5. Immunomodulatory and Antioxidant Activity
Studies such as Pravansha et al. (2012) have investigated the immunomodulatory and antioxidant effects of related plant extracts, which can provide insights into the potential applications of this compound in boosting the immune system and combating oxidative stress.
6. Cancer Cell Apoptosis
The ability of Citrus reticulata extracts, which might contain compounds similar to this compound, to induce apoptosis in cancer cells has been highlighted in studies like that of Kang et al. (2005), indicating potential for cancer treatment.
Eigenschaften
Molekularformel |
C37H68O5 |
|---|---|
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
4-[(15S)-15-hydroxy-15-[(2S,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H68O5/c1-3-4-5-6-7-8-14-17-20-23-26-33(38)35-28-29-36(42-35)34(39)27-24-21-18-15-12-10-9-11-13-16-19-22-25-32-30-31(2)41-37(32)40/h30-31,33-36,38-39H,3-29H2,1-2H3/t31?,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
BDGWQMLWIGDEKO-TZYWOTFASA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)[C@H](CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Synonyme |
reticulatacin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)
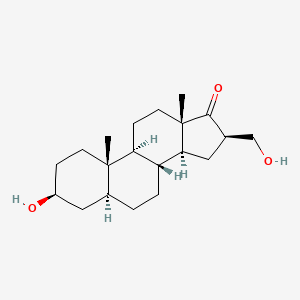

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1250469.png)
